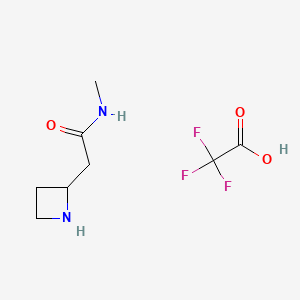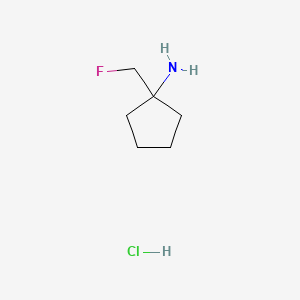![molecular formula C10H14O5 B6608747 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866352-73-8](/img/structure/B6608747.png)
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, or 4-Acetoxymethyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (AOMBOH), is an organic compound that has been studied for its potential applications in the field of organic chemistry. AOMBOH is a seven-membered ring compound with two methyl groups and an acetyloxy group, and it has been found to have many unique properties that make it a desirable compound for research and laboratory experiments.
科学的研究の応用
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been used in a variety of scientific research applications, including as a catalyst for the synthesis of cyclic compounds, as a reagent for the synthesis of heterocycles, and as a ligand for the coordination of metal ions. This compound has also been used in the synthesis of organic compounds, such as amino acids, peptides, and carbohydrates, as well as in the synthesis of pharmaceuticals. This compound has also been used in the synthesis of organic compounds with biological activity, such as antibiotics and antiviral agents.
作用機序
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a seven-membered ring compound with two methyl groups and an acetyloxy group. It is believed that the acetyloxy group of this compound acts as a Lewis base, which can coordinate with a Lewis acid to form a complex. The complex then reacts with the methyl groups of this compound to form a product. This reaction is believed to be the mechanism by which this compound is able to catalyze the synthesis of cyclic compounds and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. This compound has been found to be non-toxic in laboratory animal studies, and it has been found to be non-carcinogenic. It has also been found to be non-mutagenic and non-teratogenic.
実験室実験の利点と制限
The advantages of using 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid in laboratory experiments include its stability, its low cost, and its ability to catalyze the synthesis of cyclic compounds and heterocycles. The limitations of using this compound in laboratory experiments include its relatively slow reaction rate, its limited solubility, and its limited availability.
将来の方向性
There are many potential future directions of research involving 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid. These include further investigation into the mechanism of action of this compound, further investigation into the biochemical and physiological effects of this compound, further investigation into the synthesis of organic compounds with biological activity, and further investigation into the potential applications of this compound in the pharmaceutical industry. Additionally, further research could be conducted into the potential use of this compound as a catalyst for the synthesis of other compounds and as a reagent for the synthesis of other organic compounds.
合成法
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized in several ways, including a direct route, a three-step route, and a four-step route. The direct route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form this compound. The three-step route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form a cyclohexyl acetate, which is then reacted with a base to form this compound. The four-step route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form a cyclohexyl acetate, which is then reacted with a base to form a cyclohexyl acetate ester, which is then reacted with a base to form this compound.
特性
IUPAC Name |
4-(acetyloxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(11)14-6-9-2-4-10(15-9,5-3-9)8(12)13/h2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSPBNJKZISQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CCC(O1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)

![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)

![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)

